4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol
Description
4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring, an imidazole ring, and a phenol group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-15-10-8-14(9-11-15)18-17(13-5-2-1-3-6-13)20-19(21-18)16-7-4-12-23-16/h1-12,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEYIESWTWRKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CO3)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as an alkynyl alcohol in the presence of a silver catalyst and an acid like p-toluenesulfonic acid.
Phenol Group Addition: The phenol group can be added through a substitution reaction where a halogenated precursor reacts with a phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol: Exhibits a wide range of biological activities.
Uniqueness
4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol is unique due to its combination of a furan ring, an imidazole ring, and a phenol group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
